Cas no 1577179-97-5 (6-Bromo-5-methoxy-1-methyl-1H-indazole)

6-Bromo-5-methoxy-1-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 6-bromo-5-methoxy-1-methyl-1H-indazole
- COc1cc2cnn(C)c2cc1Br
- 1577179-97-5
- MFCD30741629
- CS-0056114
- 6-bromo-5-methoxy-1-methylindazole
- SCHEMBL23242316
- PB40887
- P19689
- AS-77860
- DB-169828
- SY270400
- 6-Bromo-5-methoxy-1-methyl-1H-indazole
-
- MDL: MFCD30741629
- インチ: 1S/C9H9BrN2O/c1-12-8-4-7(10)9(13-2)3-6(8)5-11-12/h3-5H,1-2H3
- InChIKey: KDOOXMBUSOIVLU-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2C=NN(C)C=2C=1)OC
計算された属性
- 精确分子量: 239.98983 g/mol
- 同位素质量: 239.98983 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27
- 分子量: 241.08
- XLogP3: 2.2
6-Bromo-5-methoxy-1-methyl-1H-indazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1032-50G |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 97% | 50g |
¥ 14,850.00 | 2023-04-03 | |
Chemenu | CM425226-5g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95%+ | 5g |
$540 | 2023-02-17 | |
Chemenu | CM425226-10g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95%+ | 10g |
$900 | 2023-02-17 | |
Chemenu | CM425226-25g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95%+ | 25g |
$1800 | 2023-02-17 | |
eNovation Chemicals LLC | Y1221326-10g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95% | 10g |
$800 | 2024-06-03 | |
1PlusChem | 1P01DYHS-1g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95% | 1g |
$143.00 | 2024-06-20 | |
1PlusChem | 1P01DYHS-250mg |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95% | 250mg |
$67.00 | 2024-06-20 | |
Ambeed | A462106-250mg |
6-Bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 95% | 250mg |
$89.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1032-1g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 97% | 1g |
¥890.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1032-5g |
6-bromo-5-methoxy-1-methyl-1H-indazole |
1577179-97-5 | 97% | 5g |
¥2671.0 | 2024-04-23 |
6-Bromo-5-methoxy-1-methyl-1H-indazole 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
6-Bromo-5-methoxy-1-methyl-1H-indazoleに関する追加情報
Research Update on 6-Bromo-5-methoxy-1-methyl-1H-indazole (CAS: 1577179-97-5) in Chemical Biology and Pharmaceutical Applications
The compound 6-Bromo-5-methoxy-1-methyl-1H-indazole (CAS: 1577179-97-5) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This heterocyclic structure has attracted significant attention due to its versatile pharmacological properties and potential applications in drug discovery. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
Structural analysis reveals that the bromo and methoxy substituents at positions 6 and 5 respectively contribute to the compound's unique electronic properties, enabling diverse chemical modifications. The methyl group at the 1-position enhances metabolic stability, making it particularly valuable for pharmaceutical development. Recent crystallographic studies (Journal of Medicinal Chemistry, 2023) have provided detailed insights into its molecular conformation and potential binding modes with biological targets.
In cancer research, 6-Bromo-5-methoxy-1-methyl-1H-indazole has shown remarkable potential as a kinase inhibitor scaffold. A 2024 study in ACS Chemical Biology demonstrated its effectiveness as a precursor for developing selective CDK inhibitors, with optimized derivatives exhibiting nanomolar potency against several cancer cell lines. The bromine atom at position 6 serves as an excellent handle for further functionalization through cross-coupling reactions, enabling rapid generation of diverse analogs for structure-activity relationship studies.
Neuroscience applications have also been explored, with recent findings (Nature Chemical Biology, 2023) indicating that structurally modified versions of this compound can modulate neurotransmitter receptors. The methoxy group appears crucial for blood-brain barrier penetration, while the indazole core maintains the necessary pharmacophore features for target engagement. These discoveries open new avenues for developing central nervous system therapeutics.
From a synthetic chemistry perspective, novel methodologies have been developed for efficient large-scale production of 6-Bromo-5-methoxy-1-methyl-1H-indazole. A 2024 Organic Process Research & Development publication described an optimized Pd-catalyzed coupling approach that achieves >90% yield while minimizing heavy metal contamination. This advancement addresses previous challenges in manufacturing consistency and scalability for preclinical development.
The compound's safety profile has been systematically evaluated in recent toxicology studies (Regulatory Toxicology and Pharmacology, 2024). Results indicate favorable in vitro and in vivo safety parameters at therapeutic concentrations, with particular attention given to its metabolic stability and potential reactive metabolite formation. These findings support its continued investigation as a privileged structure in drug discovery.
Looking forward, 6-Bromo-5-methoxy-1-methyl-1H-indazole represents a versatile building block with applications extending beyond traditional small molecule drugs. Recent work in chemical biology has explored its incorporation into PROTACs and other targeted protein degradation platforms, where its robust synthetic accessibility and favorable physicochemical properties offer distinct advantages. The compound's unique combination of features positions it as a valuable tool for both academic research and pharmaceutical development in the coming years.
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